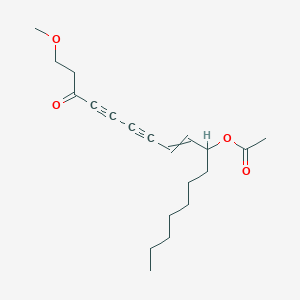
17-Methoxy-15-oxoheptadec-9-ene-11,13-diyn-8-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Methoxy-15-oxoheptadec-9-ene-11,13-diyn-8-yl acetate is a complex organic compound characterized by its unique structure, which includes methoxy, oxo, ene, and diyn functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-Methoxy-15-oxoheptadec-9-ene-11,13-diyn-8-yl acetate typically involves multi-step organic reactions. One common approach is the acetylation of 9,15-dihydroxy-16-heptadecene-11,13-diyn-8-yl acetate . The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as chromatography to isolate the desired compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions: 17-Methoxy-15-oxoheptadec-9-ene-11,13-diyn-8-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
17-Methoxy-15-oxoheptadec-9-ene-11,13-diyn-8-yl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 17-Methoxy-15-oxoheptadec-9-ene-11,13-diyn-8-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
9-Heptadecene-4,6-diyn-8-ol (Z): This compound shares a similar backbone structure but lacks the methoxy and acetate groups.
(9E,15E)-heptadec-9,15-trien-11,13-diyn-4-one: Another structurally related compound with different functional groups.
Uniqueness: 17-Methoxy-15-oxoheptadec-9-ene-11,13-diyn-8-yl acetate is unique due to its combination of methoxy, oxo, ene, and diyn functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
65892-94-6 |
|---|---|
Formule moléculaire |
C20H28O4 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
(17-methoxy-15-oxoheptadec-9-en-11,13-diyn-8-yl) acetate |
InChI |
InChI=1S/C20H28O4/c1-4-5-6-7-11-14-20(24-18(2)21)15-12-9-8-10-13-19(22)16-17-23-3/h12,15,20H,4-7,11,14,16-17H2,1-3H3 |
Clé InChI |
FREMWSJPMBAXFY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C=CC#CC#CC(=O)CCOC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid](/img/structure/B14481257.png)
![Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14481266.png)
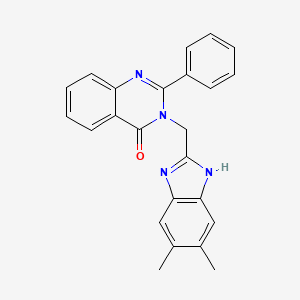



![Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl-](/img/structure/B14481288.png)

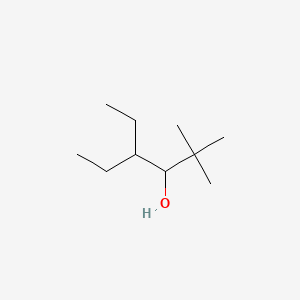
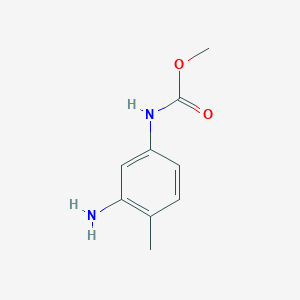
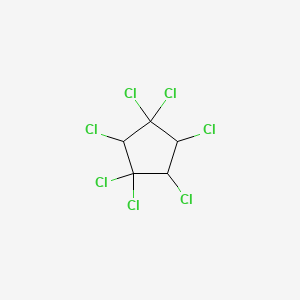
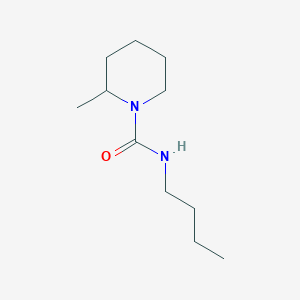
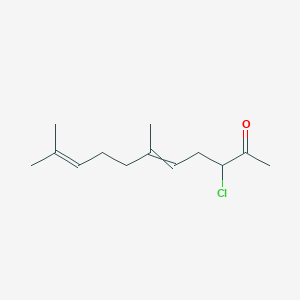
![1-Methyl-2-[(trimethylsilyl)methylidene]aziridine](/img/structure/B14481337.png)
